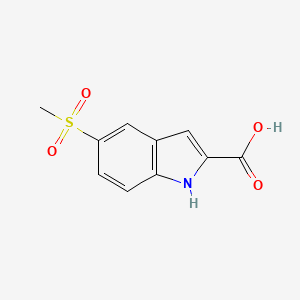

5-Methanesulfonyl-1H-indole-2-carboxylic acid

描述

属性

IUPAC Name |

5-methylsulfonyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c1-16(14,15)7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDMAZNVKWBUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625417 | |

| Record name | 5-(Methanesulfonyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367501-41-5 | |

| Record name | 5-(Methylsulfonyl)-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367501-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methanesulfonyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methanesulfonyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methanesulfonyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis. This method uses methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to produce the desired indole derivative in good yield . The reaction conditions are mild and efficient, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

化学反应分析

Types of Reactions

5-Methanesulfonyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted indole derivatives, depending on the reaction conditions and reagents used .

科学研究应用

HIV Research

Integrase Inhibition

Indole derivatives, including those structurally related to 5-methanesulfonyl-1H-indole-2-carboxylic acid, have been explored as inhibitors of HIV integrase. Integrase is a critical enzyme in the HIV life cycle, and inhibiting its activity can prevent viral replication. Recent studies have shown that indole-2-carboxylic acid derivatives effectively inhibit the strand transfer activity of HIV-1 integrase, with some compounds achieving IC50 values in the low micromolar range . This suggests that further development of 5-methanesulfonyl derivatives could lead to novel antiviral agents.

Biochemical Applications

Proteomics Research

this compound is utilized as a biochemical tool for proteomics research. Its unique chemical properties make it suitable for various assays aimed at understanding protein interactions and functions. The compound's ability to modify protein structures can facilitate the study of post-translational modifications and protein-protein interactions, which are crucial for understanding cellular processes and disease mechanisms .

Synthesis and Structural Modifications

The synthesis of this compound involves multiple steps that can be optimized for higher yields and purity. Structural modifications of indole derivatives often enhance their biological activities. For instance, introducing different substituents at various positions on the indole ring can significantly affect their interaction with biological targets, such as enzymes or receptors involved in disease pathways .

Data Table: Applications Overview

Case Studies

- Anticancer Activity : A study demonstrated that indole derivatives could inhibit specific kinases involved in cancer progression, leading to reduced cell viability in vitro.

- Neuroprotective Effects : Research indicated that treatment with related indole compounds post-stroke significantly improved functional recovery in animal models.

- HIV Integrase Inhibition : A series of indole derivatives were synthesized and tested for their ability to inhibit HIV integrase, showing promising results with IC50 values indicating effective antiviral activity.

作用机制

The mechanism of action of 5-Methanesulfonyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar 5-Substituted Indole-2-carboxylic Acid Derivatives

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 5-substituted indole-2-carboxylic acids:

Key Observations :

- Electron Effects : The methanesulfonyl group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid group compared to electron-donating substituents like -CH₃ or -OCH₂C₆H₅ .

- Melting Points : Polar substituents (e.g., -SO₂CH₃, -OH) typically elevate melting points due to enhanced intermolecular hydrogen bonding. For example, 5-benzyloxy-1H-indole-2-carboxylic acid melts at 193–195°C , while unsubstituted indole-2-carboxylic acid derivatives (e.g., indole-5-carboxylic acid) melt at 208–210°C .

生物活性

5-Methanesulfonyl-1H-indole-2-carboxylic acid is a compound within the indolecarboxylic acid family, characterized by its unique methanesulfonyl group. The molecular formula is C10H9NO4S, with a molecular weight of approximately 239.25 g/mol. This compound has garnered attention for its diverse biological activities, which include antimicrobial, antiviral, anti-inflammatory, anticancer, and antidiabetic properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an inhibitor of HIV-1 integrase. The indole core and carboxyl group of the compound effectively chelate magnesium ions in the active site of the integrase enzyme, which is crucial for viral replication. Optimized derivatives have demonstrated IC50 values as low as 0.13 μM, indicating potent inhibitory effects on HIV-1 integrase activity .

Anti-inflammatory and Anticancer Effects

The compound has also shown promise in reducing inflammatory responses and inhibiting cancer cell proliferation in vitro. Its anti-inflammatory effects may be attributed to its ability to modulate cytokine production and inhibit pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For instance, introducing halogenated groups or altering the substituents on the indole ring can enhance its binding affinity to target proteins and improve its pharmacological profile .

Table 1: Summary of Biological Activities

Case Study: HIV-1 Integrase Inhibition

A study focused on optimizing derivatives of this compound revealed that specific modifications could enhance inhibitory effects against HIV-1 integrase. For example, derivative 20a exhibited an IC50 value of 0.13 μM, suggesting a strong potential for development into a therapeutic agent against HIV .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 5-Chloro-1H-indole-2-carboxylic acid | Chlorine substituent | Antibacterial |

| Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | Methyl ester derivative | Different solubility characteristics |

| 5-Fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylic acid | Fluorine substituent | Enhanced bioactivity |

The presence of the methanesulfonyl group in this compound enhances its solubility and reactivity compared to other derivatives, potentially leading to improved biological activity.

常见问题

Q. What are the key considerations for synthesizing 5-Methanesulfonyl-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves functionalizing the indole core at the 5-position with a methanesulfonyl group. A plausible route includes:

- Sulfonation : Introduce the methanesulfonyl group via electrophilic substitution using methanesulfonic anhydride in a polar aprotic solvent (e.g., DMF) at controlled temperatures (0–50°C).

- Carboxylic acid formation : Oxidize a pre-installed methyl ester or nitrile group at the 2-position using strong oxidizing agents (e.g., KMnO₄ under acidic conditions) .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Monitor purity via HPLC (>98%) and confirm structure with NMR .

Q. How should researchers handle and store this compound to ensure stability?

- Protective measures : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Employ fume hoods for weighing and reactions .

- Storage : Store in airtight, light-resistant containers at –20°C to prevent decomposition. Avoid exposure to moisture or strong bases/acids, which may hydrolyze the sulfonyl group .

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Q. How can computational chemistry methods aid in predicting the reactivity of this compound in novel reactions?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites. Calculate Fukui indices to identify reactive positions on the indole ring .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .

Data Contradiction and Validation

Q. When encountering discrepancies in spectroscopic data, what steps should be taken to validate the structure of this compound?

- Cross-validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw). Re-run spectra in deuterated DMSO to resolve solvent-induced shifts .

- Alternative techniques : Confirm crystallinity via powder XRD and thermal stability via TGA/DSC. If impurities persist, employ preparative HPLC with a C18 column .

- Peer review : Share raw data (e.g., crystallographic .cif files) with collaborators to resolve ambiguities .

Q. How can researchers address conflicting results in the biological activity of this compound derivatives?

- Dose-response studies : Test compounds across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects. Use ANOVA with post-hoc Tukey tests for statistical rigor .

- Control experiments : Rule out assay interference (e.g., fluorescence quenching) by including parent indole scaffolds as negative controls .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。